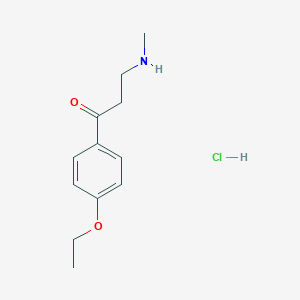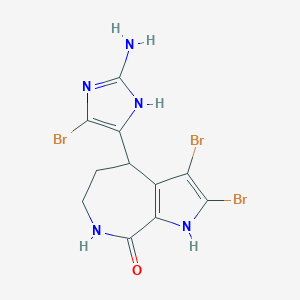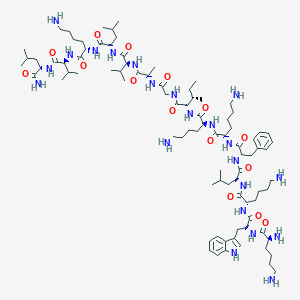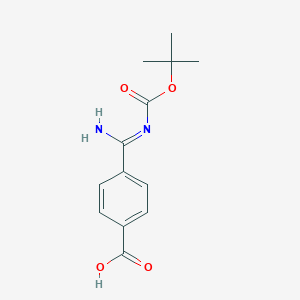
4-(Boc-amidino)-benzoic acid
Übersicht
Beschreibung
4-(Boc-amidino)-benzoic acid is a compound that involves the Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group for amines in synthetic organic chemistry and peptide synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular modeling of 4-(Boc-amino)pyridine was carried out using B3LYP, CAMB3LYP, and PBE1PBE levels of density functional theory (DFT) . The vibrational frequencies of the title molecule in the ground state were computed by using B3LYP, CAMB3LYP, and PBE1PBE methods with the 6-31G + (d, p) basis set .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
The Boc group is one of the most commonly used protective groups for amines . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .Wissenschaftliche Forschungsanwendungen
Peptidomimetic Synthesis
4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, including those with Boc (tert-butoxycarbonyl) protection, have been synthesized and utilized as building blocks for the synthesis of peptidomimetics. The synthesis involves regioselective amidomethylation, demonstrating the compound's potential in creating branched pseudopeptides and illustrating its importance in the field of combinatorial chemistry and drug design. This showcases the adaptability of such compounds in synthesizing complex molecular structures for various biochemical applications (Pascal et al., 2000).
Solid-Phase Synthesis of Peptide Amides
The utilization of Boc-protected aminomethyl benzoic acids in the solid-phase synthesis of peptide amides under mild conditions highlights another significant area of research. These compounds serve as handles in the synthesis process, enabling the efficient construction of peptide chains. This application underlines the compound's role in facilitating peptide synthesis, which is crucial for generating synthetic peptides for therapeutic and research purposes (Hammer et al., 2009).
Green Chemistry Approaches
A study on the boric acid catalyzed amidation of benzoic acid represents a greener approach to chemical synthesis, emphasizing the importance of developing environmentally friendly methodologies in organic chemistry. This application not only highlights the academic interest in more sustainable chemical reactions but also the practicality of using such methods in laboratory settings for educational purposes, thereby promoting green chemistry principles (Arce et al., 2015).
Development of Chemical Libraries
The synthesis and application of Boc-protected benzoic acid derivatives in the development of chemical libraries for screening purposes are critical for drug discovery. These compounds act as scaffolds and linkers, simplifying the screening process and creating a diversity of molecular structures. This approach is instrumental in identifying bioactive compounds and potential drug candidates, showcasing the compound's utility in high-throughput screening and combinatorial chemistry (Pascal et al., 2003).
Antimicrobial Applications
Research involving the synthesis of N-(4-halobenzyl)amides from benzoic acids, including those protected with Boc, highlights the antimicrobial potential of these compounds. The study focuses on their inhibitory activity against strains of Candida, indicating the relevance of such compounds in developing new antimicrobial agents. This underscores the importance of structural modification in benzoic acid derivatives for enhancing biological activity and their potential use in therapeutic applications (Montes et al., 2016).
Safety And Hazards
Zukünftige Richtungen
There is a growing interest in the use of Boc-amino acid nanoparticles for water-based microwave-assisted solid-phase synthesis . This is an organic solvent-free, environmentally friendly method for peptide synthesis . Another promising direction is the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Eigenschaften
IUPAC Name |
4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWJKHTKYGZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596331 | |
| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amidino)-benzoic acid | |
CAS RN |
153074-91-0 | |
| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153074-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




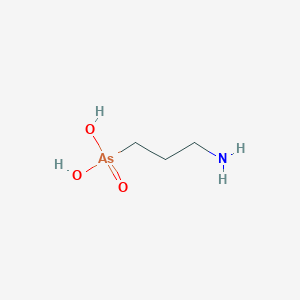
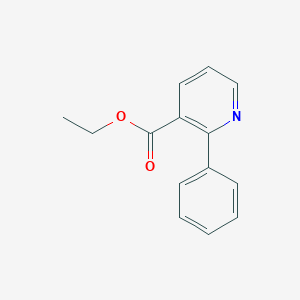

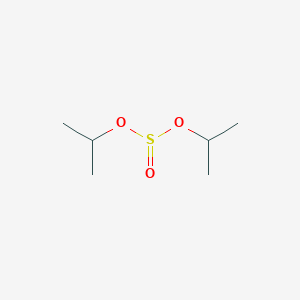
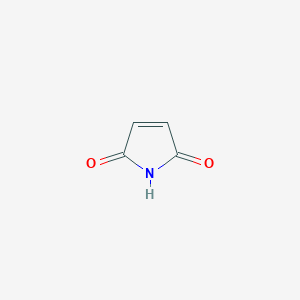

![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)

